molecular formula C17H16N2O4S B5624150 8-methoxy-N-(4-methoxyphenyl)quinoline-5-sulfonamide

8-methoxy-N-(4-methoxyphenyl)quinoline-5-sulfonamide

Cat. No.: B5624150
M. Wt: 344.4 g/mol
InChI Key: UTKMVYLVXJUDCR-UHFFFAOYSA-N
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Description

8-methoxy-N-(4-methoxyphenyl)quinoline-5-sulfonamide is a quinoline derivative known for its diverse applications in medicinal chemistry and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-(4-methoxyphenyl)quinoline-5-sulfonamide typically involves the reaction of 8-methoxyquinoline with 4-methoxyaniline in the presence of a sulfonylating agent. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as sodium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-N-(4-methoxyphenyl)quinoline-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include oxidized quinoline derivatives, reduced sulfonamides, and substituted quinoline compounds .

Scientific Research Applications

8-methoxy-N-(4-methoxyphenyl)quinoline-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its role in developing new therapeutic drugs, particularly for infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-methoxy-N-(4-methoxyphenyl)quinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways essential for the survival of pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methoxy-N-(4-methoxyphenyl)quinoline-5-sulfonamide stands out due to its dual functional groups (methoxy and sulfonamide), which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

8-methoxy-N-(4-methoxyphenyl)quinoline-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-22-13-7-5-12(6-8-13)19-24(20,21)16-10-9-15(23-2)17-14(16)4-3-11-18-17/h3-11,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKMVYLVXJUDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C3C=CC=NC3=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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